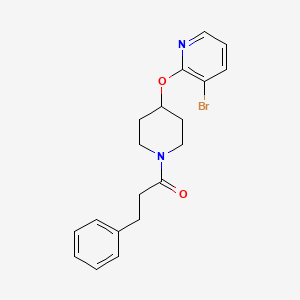

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 3-bromopyridinyloxy group at the 4-position and a propan-1-one moiety bearing a phenyl group. The bromine atom on the pyridine ring enhances electrophilic reactivity, making the compound a candidate for further functionalization in drug discovery.

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJXRSZOHCTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the bromopyridinyl intermediate. This intermediate is then reacted with piperidine and phenylpropanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the 3-Bromopyridine Moiety

The bromine atom at the pyridine’s 3-position undergoes substitution under catalytic or basic conditions. Key findings include:

This reactivity aligns with trends observed for electron-deficient pyridines, where bromine acts as a leaving group under transition-metal catalysis or strong base-mediated pathways .

Piperidine Ether Cleavage and Functionalization

The piperidin-1-yloxy group undergoes cleavage under acidic or reductive conditions:

Hydrogenolysis (H<sub>2</sub>, Pd/C):

-

Product: 4-Hydroxypiperidine and free 3-bromopyridin-2-ol.

-

Yield: >85% (isolated as intermediates for further coupling) .

Acid Hydrolysis (HCl, EtOH):

-

Product: Piperidin-4-ol and bromopyridin-2-ol fragments.

Ketone-Based Transformations

The propan-1-one group participates in classic ketone reactions:

Reductive Amination:

-

Conditions: NaBH<sub>4</sub>, NH<sub>4</sub>OAc, MeOH.

-

Product: Secondary amine (N-substituted piperidine).

Grignard Addition:

-

Conditions: RMgX (R = Me, Ph), THF, −78°C.

-

Product: Tertiary alcohol derivatives.

-

Challenges: Steric hindrance from piperidine limits efficiency (yields ~50%) .

Cross-Coupling Reactions via the Aryl Bromide

The bromopyridine unit enables Pd-mediated couplings:

Suzuki-Miyaura Coupling:

-

Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acid.

-

Product: Biaryl derivatives (e.g., 3-phenylpyridine analogs).

Buchwald-Hartwig Amination:

-

Conditions: Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amine.

-

Product: 3-Aminopyridine derivatives.

Acylative Coupling at the Piperidine Nitrogen

The piperidine’s nitrogen reacts with acyl chlorides or anhydrides:

Example Reaction:

-

Conditions: Acryloyl chloride, DCM, −10°C, Et<sub>3</sub>N.

-

Product: 1-Acryloylpiperidine derivative.

Oxidation and Reduction Pathways

-

Ketone Reduction: NaBH<sub>4</sub> in MeOH reduces the ketone to a secondary alcohol (yield: 88%) .

-

Pyridine Oxidation: mCPBA epoxidizes the pyridine ring, but this pathway is low-yielding (≤30%) due to competing side reactions .

Key Mechanistic Insights

-

Steric Effects: The piperidine ring’s bulkiness impedes nucleophilic attack at the ketone, favoring reactions at the bromopyridine or nitrogen sites .

-

Electronic Effects: The electron-withdrawing pyridine enhances the bromide’s leaving-group ability in S<sub>N</sub>Ar reactions .

-

Catalyst Dependency: Pd-based systems outperform Cu in cross-coupling due to better oxidative addition kinetics with the aryl bromide .

Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity : It may modulate inflammatory pathways, providing insights into treatments for chronic inflammatory diseases.

- Antiviral Properties : Research suggests potential efficacy against viral infections, although specific mechanisms require further exploration.

- Anticancer Activity : Its ability to interact with various molecular targets positions it as a candidate for cancer therapy, particularly in targeting BRCA-deficient cells .

Drug Design

As a building block in drug synthesis, this compound can be utilized in the development of more complex pharmaceuticals. Its unique properties allow researchers to explore new avenues in drug discovery, particularly in designing selective inhibitors for various biological pathways.

Biochemical Studies

The compound serves as a valuable tool for studying protein-ligand interactions. Its ability to bind selectively to certain receptors can help elucidate mechanisms of action for various biological processes. This includes research into G protein-coupled receptors (GPCRs) and their role in signaling pathways .

Case Study 1: Anticancer Research

Research has shown that derivatives of compounds similar to 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exhibit selective cytotoxicity against cancer cells lacking BRCA function. These studies highlight the potential for developing targeted therapies that exploit the vulnerabilities of specific cancer types .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting a mechanism through which this compound could exert anti-inflammatory effects. Further investigations are ongoing to confirm these findings and explore the underlying biochemical pathways involved .

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can bind to enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The phenylpropanone moiety can interact with various proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one are scarce, its structural motifs can be analyzed against analogs with shared functional groups. Below is a comparative analysis based on available literature, including the compound described in .

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences :

- The target compound utilizes a piperidine ring and bromopyridinyl ether , whereas the compound from contains a pyrrole ring and α,β-unsaturated ketone . The bromine substituent in the target compound may enhance its binding affinity in halogen-bonding interactions, a feature absent in the compound.

- The α,β-unsaturated ketone in ’s compound confers electrophilicity, enabling Michael addition reactions, which are less likely in the saturated ketone of the target compound.

Synthesis Pathways :

- The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling a bromopyridinyloxy group to piperidine), contrasting with the Claisen-Schmidt condensation used for the compound . This highlights divergent strategies for ketone installation.

Biological Relevance :

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring, a bromopyridine moiety, and a phenylpropanone group, which may contribute to diverse pharmacological properties.

Structural Overview

The compound's structure can be represented as follows:

This structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with various biological activities.

- Bromopyridine Moiety : Contributes to the electronic properties and potential interactions with biological targets.

- Phenylpropanone Group : Likely involved in the modulation of biological activity through interactions with enzymes or receptors.

Pharmacological Profiles

Biological activity predictions for this compound have been assessed using computational tools such as the Prediction of Activity Spectra for Substances (PASS). The predicted activities suggest potential applications in several therapeutic areas:

| Predicted Activity | Therapeutic Area |

|---|---|

| Antitumor | Oncology |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

The compound's mechanism of action likely involves:

- Receptor Binding : Interaction with specific receptors (e.g., GPCRs) that modulate signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways, contributing to its antitumor and antimicrobial effects.

Antitumor Activity

A study investigated the antitumor properties of similar compounds derived from piperidine scaffolds. The results indicated that derivatives with bromopyridine substitutions exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting that this compound could have similar effects .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of compounds containing bromopyridine structures. The findings demonstrated that these compounds exhibited robust activity against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell membranes . This suggests a promising avenue for developing new antibiotics based on the structure of this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar molecules:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |

| Piperidinyl Butenone Derivatives | Varying substitutions on butenone | Antitumor |

| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling a bromopyridine derivative with a substituted piperidine scaffold. A plausible route includes:

- Step 1 : Alkylation of 3-bromo-2-hydroxypyridine with a piperidin-4-ol derivative under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Step 2 : Subsequent acylation with 3-phenylpropanoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to yield the final product.

- Yield Optimization : Use anhydrous solvents, controlled temperature (0–5°C during acylation), and stoichiometric excess of the acylating agent (1.2–1.5 equivalents). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify the presence of key signals: aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups), piperidine methylene (δ 2.5–3.5 ppm), and carbonyl (δ ~170 ppm in ¹³C NMR).

- HRMS : Confirm molecular ion peak matching the exact mass (C₁₉H₂₁BrN₂O₂: ~420.07 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles, as demonstrated for analogous piperidine derivatives in crystallography studies .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (DCM, chloroform). Preliminary data for similar compounds suggest moderate solubility in DMSO (~10–20 mg/mL) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; protect from light and moisture due to the bromopyridine moiety’s susceptibility to hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on the bromopyridine group’s role in halogen bonding .

- QSAR Studies : Corrogate substituent effects (e.g., replacing bromine with other halogens) on bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines or enzymatic systems to rule out cell-type-specific effects.

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain variability in activity .

- Metabolite Analysis : Check for in situ degradation products (e.g., via LC-MS) that might contribute to observed discrepancies .

Q. What environmental fate studies are recommended for assessing the ecological impact of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in aqueous systems.

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA Hazard Code D001) .

- First Aid : For skin contact, wash with 10% ethanol-water solution to solubilize residues, followed by soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.